Cas no 1629604-13-2 ((3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester)

(3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling, while the methoxycarbonyl and dimethoxy substituents influence electronic properties, facilitating selective coupling in complex syntheses. This compound is particularly useful in pharmaceutical and agrochemical research, where controlled functionalization of aromatic systems is required. Its crystalline solid form ensures consistent purity, and it is typically stored under inert conditions to maintain stability. The structural features make it a versatile intermediate for constructing biaryl and heteroaryl frameworks.
(3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester structure
1629604-13-2 structure
Product Name:(3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester
CAS No:1629604-13-2
MF:C16H23BO6
MW:322.161225557327
CID:4937084
Update Time:2025-10-28

(3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • (3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester
    • Methyl 2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • Inchi: 1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)10-8-9-11(19-5)13(20-6)12(10)14(18)21-7/h8-9H,1-7H3
    • InChI Key: YPNGGLLENSMUOH-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=C(C=2C(=O)OC)OC)OC)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 422
  • Topological Polar Surface Area: 63.2

(3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019124946-1g
(3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester
1629604-13-2 90%
1g
495.00 USD 2021-06-16
Alichem
A019124946-5g
(3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester
1629604-13-2 90%
5g
1,697.36 USD 2021-06-16
Crysdot LLC
CD12136037-1g
Methyl 2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1629604-13-2 97%
1g
$465 2024-07-24
Crysdot LLC
CD12136037-5g
Methyl 2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1629604-13-2 97%
5g
$1632 2024-07-24

Additional information on (3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester

Introduction to (3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester and its significance in modern pharmaceutical research

The compound with the CAS number 1629604-13-2 is a highly specialized chemical entity known as (3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and versatile applications. Boronic acid esters, in particular, are well-known for their role in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The presence of both methoxy and methoxycarbonyl groups in the phenyl ring enhances its reactivity and makes it a valuable intermediate in the development of novel drug candidates.

In recent years, there has been a surge in research focused on the development of boronic acid derivatives for their potential applications in medicinal chemistry. The compound 1629604-13-2 stands out due to its ability to participate in various chemical transformations that are crucial for drug discovery. Specifically, the boronic acid pinacol ester functionality allows for efficient coupling with a wide range of aromatic and heteroaromatic compounds, facilitating the construction of diverse molecular libraries. This property is particularly advantageous in fragment-based drug design, where small molecular fragments are coupled to form larger, more complex structures with desired biological activity.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of (3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester, researchers can develop novel inhibitors that target specific kinases with high selectivity. Recent studies have demonstrated the effectiveness of boronic acid-containing compounds in inhibiting tyrosine kinases, which are key players in signal transduction pathways involved in cell growth and survival.

The pharmaceutical industry has increasingly recognized the importance of boronic acid derivatives due to their favorable pharmacokinetic properties. For instance, boronic acids can exhibit prolonged half-lives and improved bioavailability when incorporated into drug molecules. This has led to several clinical trials investigating boronic acid-based drugs for treating conditions such as rheumatoid arthritis and cancer. The compound 1629604-13-2 is being explored as a precursor for synthesizing next-generation therapeutics that aim to overcome resistance mechanisms associated with existing treatments.

Another area where this compound has shown promise is in the development of diagnostic agents. Boronic acid esters can be designed to selectively bind to biomarkers associated with specific diseases, allowing for early detection and accurate diagnosis. For example, researchers have developed boronic acid-based probes that can detect glycosylation patterns on proteins, which are often altered in disease states. The versatility of (3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester makes it an ideal candidate for such applications, as its structural features can be tailored to interact with a wide range of biological targets.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of a phenolic derivative followed by functionalization with methoxy and methoxycarbonyl groups. The introduction of the boronic acid pinacol ester moiety is achieved through carefully controlled reactions that ensure high yield and purity. These synthetic strategies underscore the importance of precision and innovation in modern chemical synthesis.

In conclusion, the compound with CAS number 1629604-13-2, known as (3,4-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester, represents a significant advancement in pharmaceutical research. Its unique reactivity and structural features make it a valuable tool for developing novel drugs targeting various diseases. As research continues to uncover new applications for boronic acid derivatives, compounds like this one will play an increasingly important role in shaping the future of medicine.

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